molecular formula C22H22N4O3 B1345833 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid CAS No. 1142210-70-5

4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid

Cat. No.: B1345833
CAS No.: 1142210-70-5
M. Wt: 390.4 g/mol
InChI Key: FHLPYIJCVKQPRA-UHFFFAOYSA-N
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Description

4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Anilinocarbonyl Group: This can be achieved through a coupling reaction, such as the use of aniline and a suitable carbonyl-containing reagent.

    Attachment of the Benzoic Acid Moiety: This step may involve esterification followed by hydrolysis or direct coupling using reagents like benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilinocarbonyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structure can be modified to enhance biological activity against various targets, including enzymes and receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
  • 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}phenylacetic acid
  • 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the pyrazolo[4,3-c]pyridine core and the anilinocarbonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[1-methyl-3-(phenylcarbamoyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-25-19-11-12-26(13-15-7-9-16(10-8-15)22(28)29)14-18(19)20(24-25)21(27)23-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,23,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLPYIJCVKQPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CC2)CC3=CC=C(C=C3)C(=O)O)C(=N1)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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